Cdk6/9-IN-1
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Overview
Description
Cdk6/9-IN-1 is a small molecule inhibitor that targets cyclin-dependent kinases 6 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound has shown potential in cancer therapy, particularly in targeting cancer cells that rely on these kinases for proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk6/9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s binding affinity and specificity towards cyclin-dependent kinases.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .
Chemical Reactions Analysis
Types of Reactions
Cdk6/9-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to enhance its reactivity or modify its pharmacokinetic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to alter the molecule’s electronic properties.
Substitution: Replacement of one functional group with another to improve binding affinity or selectivity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities or improved pharmacokinetic profiles .
Scientific Research Applications
Cdk6/9-IN-1 has a wide range of applications in scientific research:
Cancer Research: Used to study the role of cyclin-dependent kinases in cancer cell proliferation and to develop targeted cancer therapies.
Cell Cycle Studies: Helps in understanding the regulation of the cell cycle and identifying potential therapeutic targets for cell cycle-related diseases.
Drug Development: Serves as a lead compound for developing new inhibitors with improved efficacy and selectivity.
Biological Studies: Used to investigate the molecular mechanisms of cyclin-dependent kinase inhibition and its effects on cellular processes.
Mechanism of Action
Cdk6/9-IN-1 exerts its effects by binding to the active site of cyclin-dependent kinases 6 and 9, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the retinoblastoma protein and other cell cycle regulators .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase inhibitor that targets CDK4 and CDK6.
Ribociclib: Similar to palbociclib, it inhibits CDK4 and CDK6 and is used in breast cancer treatment.
Abemaciclib: Targets CDK4 and CDK6 with a slightly different mechanism of action and is used in combination with other therapies.
Uniqueness
Cdk6/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 6 and 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective cancer therapies by simultaneously disrupting multiple pathways involved in cell proliferation .
Properties
Molecular Formula |
C22H25ClN8O |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[3-[[5-chloro-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H25ClN8O/c1-15(32)26-16-4-3-5-17(12-16)27-21-19(23)14-25-22(29-21)28-20-7-6-18(13-24-20)31-10-8-30(2)9-11-31/h3-7,12-14H,8-11H2,1-2H3,(H,26,32)(H2,24,25,27,28,29) |
InChI Key |
GVJLKAACQAJVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)N4CCN(CC4)C |
Origin of Product |
United States |
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